Product packaging for Chloro-29H,31H-phthalocyanine(Cat. No.:CAS No. 80935-96-2)

Chloro-29H,31H-phthalocyanine

Cat. No.: B13744567
CAS No.: 80935-96-2
M. Wt: 549.0 g/mol
InChI Key: CJVIJSBNZVSZNE-UHFFFAOYSA-N
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Description

Significance of Phthalocyanine (B1677752) Macrocycles in Advanced Chemical Science

Phthalocyanines (Pcs) are synthetic macrocyclic compounds, structurally analogous to the natural porphyrin ring system. jchemrev.com These molecules consist of four isoindole units linked by nitrogen atoms, forming a planar and highly conjugated 18-π electron aromatic system. jchemrev.comresearchgate.net This extensive electronic delocalization is responsible for their intense blue-green color and their remarkable chemical and thermal stability. jchemrev.comjchemrev.com

The versatility of the phthalocyanine macrocycle is a cornerstone of its scientific importance. The central cavity can accommodate over 70 different elements, primarily metal ions, which significantly modulates the molecule's properties. jchemrev.comresearchgate.net Furthermore, the peripheral positions of the benzene (B151609) rings can be substituted with various functional groups. wikipedia.orgmdpi.com These modifications allow for the fine-tuning of the molecule's electronic, optical, and solubility characteristics. jchemrev.comresearchgate.net Consequently, phthalocyanines have become integral to numerous advanced applications, including chemical sensors, organic solar cells, nonlinear optics, and as photosensitizers in photodynamic therapy. jchemrev.comjchemrev.comwikipedia.org

PropertyDescription
Structure Planar, macro-heterocyclic compound with a conjugated 18π-electron system. jchemrev.comresearchgate.net
Formula The basic metal-free phthalocyanine has the formula C₃₂H₁₈N₈. jchemrev.comwikipedia.org
Stability Exceptional thermal and chemical stability, resistant to strong acids and bases. jchemrev.comjchemrev.com
Optical Properties Strong absorption in the red region of the visible spectrum (Q-band) around 600-700 nm. jchemrev.comwikipedia.org
Versatility The central metal and peripheral substituents can be widely varied to tune properties. jchemrev.comresearchgate.net

Distinctive Characteristics and Research Relevance of Peripherally Substituted Chloro-Phthalocyanines

The introduction of substituents onto the periphery of the phthalocyanine ring is a key strategy for modifying its intrinsic properties. researchgate.net Halogenation, particularly chlorination, has proven to be a highly effective method for tuning the electronic characteristics of these macrocycles.

The primary effect of adding electron-withdrawing chlorine atoms to the phthalocyanine core is the lowering of the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This modification directly impacts the material's semiconductor properties. For instance, the conductivity of copper phthalocyanine tetra-substituted with chlorine (CuPcCl₄) is approximately four orders of magnitude higher than that of the unsubstituted CuPc. nih.gov

Furthermore, the position and number of chloro-substituents influence the molecular packing in the solid state, which is critical for charge transport in electronic devices. nih.gov The introduction of multiple chlorine atoms can lead to changes in film morphology, from polycrystalline to amorphous, depending on deposition conditions. nih.govmdpi.com This structural control is vital for fabricating active layers in molecular electronic devices like organic field-effect transistors (OFETs). nih.gov The research relevance of chloro-substituted phthalocyanines, therefore, lies in their potential to create more efficient and stable organic semiconductors. nih.govresearchgate.net

Overview of Key Research Paradigms for Chloro-29H,31H-phthalocyanine

Research concerning this compound, a specific peripherally monosubstituted metal-free phthalocyanine, and its derivatives, follows several key paradigms.

Synthesis and Characterization: A fundamental research area involves the development of efficient synthesis routes. One reported method describes the synthesis of 29H,31H-phthalocyanine at low temperatures using lithium diisopropylamide as a nucleophile. researchgate.netresearchgate.net Following synthesis, comprehensive characterization is performed using techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, X-ray Diffraction (XRD), and Scanning Electron Microscopy (SEM) to confirm the molecular structure and morphology. researchgate.net

Electronic and Optical Properties: Studies investigate the fundamental electronic and optical properties of chloro-substituted phthalocyanines. This includes UV-visible spectroscopy to determine optical band gaps and fluorescence analysis. nih.govresearchgate.net Such research has shown that the metal atom at the center of chlorinated phthalocyanines has a determining effect on the properties of the resulting semiconductor films. nih.govresearchgate.net

Device Applications: A significant research driver is the application of these materials in organic electronic devices. Chlorinated metallophthalocyanines have been studied as organic semiconductors and as buffer layers in such devices. nih.govresearchgate.net The goal is to correlate the structural, morphological, and electrical properties to optimize device performance for use in organic optoelectronics. nih.govworldscientific.com

Biological and Therapeutic Investigations: While many studies focus on metallated chloro-phthalocyanines, the metal-free 29H,31H-Phthalocyanine has also been investigated for its biological activity. Research has explored its anti-cancer and anti-bacterial properties. For example, treatment with 29H,31H-Phthalocyanine was found to significantly decrease the growth and proliferation of human colorectal carcinoma (HCT-116) and human cervical (HeLa) cancer cells. researchgate.netdntb.gov.ua

Contextualization within Metal-Free Phthalocyanine Chemistry

This compound is a member of the metal-free phthalocyanine (H₂Pc) family. uni.lu Metal-free Pcs are important both as final products and as precursors for the synthesis of metallophthalocyanines (MPcs). jchemrev.comworldscientific.com The chemistry of H₂Pcs has its own distinct characteristics.

The synthesis of metal-free Pcs can be more challenging than that of their metal-containing counterparts. researchgate.net However, various methods have been developed, including facile solvothermal routes that allow for the one-step synthesis of H₂Pc crystals with controllable structures. nih.gov

Photophysically, metal-free phthalocyanines exhibit distinct properties. Compared to many metallated versions, they often show higher fluorescence quantum yields. mdpi.com The two hydrogen atoms in the central cavity reduce the molecule's symmetry from D₄h (in many MPcs) to D₂h, which affects the electronic transitions and resulting spectra. photochemcad.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H17ClN8 B13744567 Chloro-29H,31H-phthalocyanine CAS No. 80935-96-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80935-96-2

Molecular Formula

C32H17ClN8

Molecular Weight

549.0 g/mol

IUPAC Name

32-chloro-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31(36),32,34-nonadecaene

InChI

InChI=1S/C32H17ClN8/c33-23-15-7-14-22-24(23)32-40-30-21-13-6-5-12-20(21)28(38-30)36-26-17-9-2-1-8-16(17)25(34-26)35-27-18-10-3-4-11-19(18)29(37-27)39-31(22)41-32/h1-15H,(H2,34,35,36,37,38,39,40,41)

InChI Key

CJVIJSBNZVSZNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C(N4)NC6=NC(=NC7=NC(=NC2=N3)C8=CC=CC=C87)C9=C6C(=CC=C9)Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Chloro 29h,31h Phthalocyanine

Strategies for Macrocycle Formation of Chloro-29H,31H-phthalocyanine

The core of this compound synthesis lies in the macrocyclization reaction, where four isoindoline (B1297411) units, derived from chlorophthalonitrile precursors, are linked together. Various strategies have been developed to achieve this transformation, ranging from high-temperature bulk reactions to more controlled, low-temperature approaches.

The most common and established method for synthesizing phthalocyanines, including chloro-derivatives, is the cyclotetramerization of corresponding phthalonitrile (B49051) precursors. dcu.ie This reaction involves heating four molecules of a substituted phthalonitrile, which condense to form the phthalocyanine (B1677752) ring system. For the synthesis of metal-free this compound, the reaction is typically carried out in a high-boiling point alcohol, such as pentanol (B124592) or 2-N,N-dimethylaminoethanol (DMAE), in the presence of a strong base. core.ac.uk The base, often a lithium alkoxide formed in situ, facilitates the initial nucleophilic attack that initiates the cyclization cascade. researchgate.net

The specific chloro-substituted phthalocyanine obtained depends directly on the precursor used. For example:

Tetrachlorophthalocyanines: The cyclotetramerization of a monochlorophthalonitrile, such as 3-chlorophthalonitrile (B1587263) or 4-chlorophthalonitrile (B101201), results in a tetrasubstituted phthalocyanine. However, because the starting material is unsymmetrical, the reaction yields a statistical mixture of four constitutional isomers (C₄ₕ, D₂ₕ, C₂ᵥ, and Cₛ symmetry). acs.orgthieme-connect.com

Octachlorophthalocyanines: Using a dichlorophthalonitrile precursor, such as 4,5-dichlorophthalonitrile, leads to the formation of a symmetrically substituted octathis compound. nih.gov

Hexadecachlorophthalocyanine: The tetramerization of tetrachlorophthalonitrile (B161213) produces the fully chlorinated hexadecathis compound.

A common procedure involves refluxing the chlorophthalonitrile with a metal alkoxide, which first forms a metal-containing phthalocyanine intermediate. Subsequent treatment with a strong acid removes the central metal ion to yield the metal-free 29H,31H-phthalocyanine. dcu.ie

Table 1: Conventional Synthesis of Chloro-Substituted Phthalocyanines from Phthalonitrile Precursors

PrecursorReagents/ConditionsProductNotes
4-ChlorophthalonitrileLithium/pentanol, refluxMixture of tetrathis compound isomersForms a statistical mixture of four constitutional isomers. acs.orgthieme-connect.com
4,5-DichlorophthalonitrileDBU, pentanol, reflux2,3,9,10,16,17,23,24-Octathis compoundLeads to a single, symmetrically substituted product. nih.gov
3-NitrophthalonitrileK₂CO₃, phenol (B47542) (to form phenoxy intermediate), followed by cyclotetramerizationTetraphenoxyphthalocyanineDemonstrates a common strategy where a nitro- or chloro-phthalonitrile is first converted to another derivative before cyclization. thieme-connect.com

While high-temperature methods are effective, they can limit the introduction of thermally sensitive functional groups. Consequently, research has focused on developing low-temperature synthetic routes, which often provide better control and higher purity. These methods can be applied to the synthesis of chloro-substituted phthalocyanines.

One successful approach involves the use of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an alcohol solvent at temperatures much lower than conventional methods. acs.org Another facile method employs lithium diisopropylamide (LDA) as a nucleophile to initiate the reaction from phthalonitriles at ambient or even lower temperatures. researchgate.net This technique was demonstrated for the synthesis of 29H,31H-phthalocyanine and its derivatives. researchgate.netresearchgate.net

Other low-temperature strategies that have been explored for general phthalocyanine synthesis and are applicable to chloro-derivatives include:

UV Irradiation: The formation of phthalocyanine from phthalonitrile can be induced at room temperature by UV light, a condition under which no reaction occurs in the dark. researchgate.netrsc.org

Electrochemical Synthesis: Direct electrochemical procedures can be used for the tetramerization of substituted phthalonitriles at relatively low temperatures (25–125°C). researchgate.net

These mild-temperature syntheses are significant for designing and creating new phthalocyanine derivatives with complex functionalities. thieme-connect.com

Table 2: Comparison of Low-Temperature Synthesis Methods

MethodKey Reagents/ConditionsTemperature RangeAdvantages
LDA-Initiated SynthesisLithium diisopropylamide (LDA)Ambient or lowerFacile, low reactant consumption. researchgate.net
DBU-Catalyzed Synthesis1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in alcoholMild temperatures (e.g., 37 °C)Convenient, easy to adopt in standard labs. acs.orgthieme-connect.com
UV-IrradiationPhthalonitrile, solvent, UV lightRoom temperatureAvoids thermal degradation of sensitive groups. researchgate.netrsc.org
Electrochemical MethodSacrificial metal anode, ethanol25–125 °CControlled synthesis of metal complexes. researchgate.net

The statistical cyclotetramerization of asymmetrically substituted precursors like 3- or 4-chlorophthalonitrile inevitably leads to a mixture of four constitutional isomers (C₄ₕ, D₂ₕ, C₂ᵥ, Cₛ), which are often difficult to separate. acs.org This isomeric complexity can be a significant drawback for applications where a single, well-defined molecular structure is required.

To address this, methods for the directed synthesis of specific isomers have been developed. One of the most effective strategies is the "subphthalocyanine route". In this approach, three molecules of a phthalonitrile are first cyclotrimerized in the presence of a boron trihalide (e.g., BCl₃) to form a subphthalocyanine (B1262678) (SubPc). researchgate.net This smaller, bowl-shaped macrocycle can then be reacted with a 1,3-diiminoisoindoline (B1677754) derivative in a "ring expansion" reaction to yield a single, unsymmetrical A₃B-type phthalocyanine. By using a chloro-substituted phthalonitrile to form the SubPc and a different diiminoisoindoline, one can control the final substitution pattern.

Another strategy involves a stepwise condensation on a polymer support, which allows for the controlled addition of different phthalonitrile units. cdnsciencepub.com While effective, this method can be laborious for large-scale preparations. For certain substitution patterns, steric hindrance can also be used to favor the formation of one isomer over others. For instance, bulky substituents at the α-positions (adjacent to the fusion point of the benzene (B151609) ring to the isoindoline core) can hinder the formation of more crowded isomers. core.ac.ukacs.org

Purification and Isolation Techniques for High-Purity this compound

The purification of this compound is a critical step, particularly when the synthesis results in a mixture of isomers or contains unreacted starting materials and side products. The strong aggregation tendency of the planar phthalocyanine molecules can complicate the purification process. cdnsciencepub.com

Standard column chromatography on silica (B1680970) gel or alumina (B75360) is the most common purification method. thieme-connect.com The choice of eluent is crucial and often involves a gradient of solvents, such as toluene (B28343) and chloroform, to separate the components based on their polarity. researchgate.netcdnsciencepub.com For less soluble phthalocyanines, a soxhlet extraction might be necessary to remove soluble impurities.

When dealing with isomeric mixtures, separation can be exceptionally challenging. High-performance liquid chromatography (HPLC), often in reverse-phase mode, can be used to monitor the purity of fractions and, in some cases, to perform the separation on an analytical or semi-preparative scale. cdnsciencepub.com

An innovative approach to purification leverages the aggregation properties of phthalocyanines. Phthalocyanine-modified silica gels have been developed as a stationary phase. The idea is that the immobilized phthalocyanines can selectively interact with specific isomers in the mobile phase through aggregation, thus enhancing the chromatographic separation. cdnsciencepub.com For highly chlorinated phthalocyanines, which are often sparingly soluble, purification may involve "acid pasting," where the crude product is dissolved in concentrated sulfuric acid and then precipitated by pouring the solution into ice water. This process helps to remove acid-insoluble impurities.

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a significant push to incorporate the principles of green chemistry into phthalocyanine synthesis to reduce environmental impact and improve safety. cnr.it These principles are directly applicable to the synthesis of chloro-substituted derivatives.

Key areas of development include:

Greener Solvents: Traditional syntheses often use high-boiling, hazardous organic solvents. Research has focused on replacing these with more benign alternatives like glycerol (B35011) or anisole (B1667542). mdpi.com Water has also been used as a green solvent for specific reactions, such as the one-pot polycondensation of cobalt phthalocyanines. rsc.org

Solvent-Free Synthesis: A significant advancement is the use of mechanochemistry, where the reaction is carried out by ball-milling the solid reactants. This approach can drastically reduce or even eliminate the need for a solvent. aalto.fi For example, the solid-state synthesis of tetra-tert-butylphthalocyanine was achieved by ball-milling and aging, reducing the amount of the hazardous solvent DMAE by up to 100-fold. aalto.fi

Energy Efficiency: Switching from conventional thermal heating to microwave irradiation can dramatically shorten reaction times from hours to minutes, leading to significant energy savings. acs.org

Atom Economy: The synthesis of phthalocyanines from phthalonitrile precursors generally has a higher atom economy compared to routes starting from phthalic anhydride (B1165640), as fewer atoms are lost in byproducts. mdpi.com

These greener methods not only reduce waste and hazard but can also lead to improved yields and easier purification, making the synthesis of this compound more sustainable. aalto.fi

Table 3: Green Synthetic Approaches for Phthalocyanines

Green PrincipleApproachExampleReference
Safer Solvents Replacement of hazardous solventsUsing glycerol or anisole instead of DMAE or nitrobenzene. mdpi.com
Waste Prevention Solvent-free reactionBall-milling of solid reactants (mechanochemistry). aalto.fi
Energy Efficiency Alternative energy sourceUse of microwave irradiation instead of conventional heating. acs.org
Atom Economy Choice of precursorsUsing phthalonitrile instead of phthalic anhydride and urea. mdpi.com

Advanced Spectroscopic and Photophysical Investigations of Chloro 29h,31h Phthalocyanine

Electronic Absorption and Emission Characteristics

The electronic spectrum of Chloro-29H,31H-phthalocyanine is characterized by two principal absorption regions: the Soret-band (or B-band) in the ultraviolet region and the Q-band in the visible region. nih.govresearchgate.net These absorptions are due to π–π* transitions within the highly conjugated 18π-electron macrocycle. optica.orgjchemrev.com The central aluminum atom and the axial chlorine ligand influence the precise energies of these transitions. cyberleninka.ru

The Q-band, which is of primary interest for many applications, is an intense absorption typically located in the 600–700 nm range. nih.gov This band arises from the electronic transition from the highest occupied molecular orbital (HOMO), designated as a1u, to the lowest unoccupied molecular orbital (LUMO), designated as eg. nih.govresearchgate.net The Soret-band, found at higher energies (around 300-500 nm), is attributed to transitions from deeper π orbitals (a2u) to the same eg LUMO. nih.govresearchgate.net

In a typical solvent like ethanol, the Q-band of monomeric AlClPc exhibits a sharp, intense peak around 1.85 eV (approximately 670 nm). frontiersin.org The exact position and intensity of both the Q-band and Soret-band are sensitive to the molecular environment, including the solvent and the aggregation state of the molecules. nih.govcyberleninka.ru

Table 1: Characteristic Absorption Bands of this compound

BandTransitionTypical Wavelength Range (nm)Description
Q-Band a1u (π) → eg (π)600 - 700Intense absorption in the red/near-IR region, responsible for the characteristic blue-green color. Crucial for photodynamic and photovoltaic applications. nih.govnih.gov
Soret-Band a2u (π) → eg (π)300 - 500Strong absorption in the UV/blue region of the spectrum. nih.govresearchgate.net

Upon absorption of light, the excited this compound molecule can relax through several pathways, including fluorescence and phosphorescence. Fluorescence is the emission of a photon from the first excited singlet state (S₁), while phosphorescence is emission from the first excited triplet state (T₁). These emission properties are critical for applications like fluorescence imaging and photodynamic therapy. universityofgalway.ienih.gov

The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τF), the average time the molecule spends in the excited state before returning to the ground state, are key parameters. For phthalocyanine (B1677752) derivatives, these values are highly dependent on the central metal ion and the molecular environment. researchgate.net While specific, highly-cited values for this compound are varied across literature depending on the solvent and purity, related metal phthalocyanines are used as standards for comparison. For example, zinc phthalocyanine (ZnPc) in DMF is often used as a reference with a fluorescence quantum yield of 0.3. researchgate.net The excited-state recombination time for chloroaluminum phthalocyanine in solution has been determined to be approximately 7 ns. optica.org

Triplet quantum yields (ΦT) are also significant, particularly for applications relying on the generation of singlet oxygen, as the triplet state is the precursor. For some peripherally substituted gallium and indium phthalocyanines, triplet quantum yields can be as high as 0.89 in DMF and 0.93 in DMSO, with a corresponding decrease in fluorescence quantum yield. researchgate.net

Table 2: Representative Photophysical Parameters for Metal Phthalocyanines (Illustrative)

CompoundSolventFluorescence Quantum Yield (ΦF)Triplet Quantum Yield (ΦT)Fluorescence Lifetime (τF)
Chloroaluminum PhthalocyanineSolution--~7 ns optica.org
ZnPc (Standard)DMF0.30 researchgate.net0.58 researchgate.net-
GaPc derivativeDMF0.012 - 0.2 researchgate.net0.54 - 0.89 researchgate.net-
InPc derivativeDMSO0.012 - 0.2 researchgate.net0.65 - 0.93 researchgate.net-

Note: Data for GaPc and InPc derivatives are provided for context on the range of values observed in similar compounds.

The optical properties of this compound are profoundly influenced by its immediate environment. rsc.org Solvatochromism, the change in color of a chemical substance with the polarity of the solvent, is observed due to interactions between solvent molecules and the phthalocyanine macrocycle, particularly with the central metal atom. nih.govcyberleninka.ru For instance, polar aprotic solvents like N,N-dimethylformamide (DMF) can coordinate with the central aluminum atom, influencing the electronic transitions and keeping the molecule in a monomeric state. cyberleninka.ru In contrast, the introduction of water into a DMF solution can induce aggregation. cyberleninka.ruresearchgate.net

Phthalocyanines have a strong tendency to self-aggregate in solution due to π-π stacking interactions between the aromatic macrocycles. cyberleninka.ruresearchgate.net This aggregation leads to significant changes in the absorption spectrum. nih.gov Based on exciton (B1674681) theory, aggregates are classified as H-type (face-to-face) or J-type (head-to-tail). researchgate.netnih.gov

H-aggregates typically result in a blue-shift of the Q-band compared to the monomer. researchgate.net

J-aggregates cause a red-shift of the Q-band. cyberleninka.ruresearchgate.net

The formation of these aggregates often leads to a decrease in fluorescence quantum yield, a phenomenon known as fluorescence quenching, and a shortening of the triplet state lifetime. nih.govmdpi.com Controlling aggregation is therefore crucial for optimizing the photophysical properties for specific applications. cyberleninka.ruresearchgate.net For example, in pure DMF, AlClPc exists completely in its monomeric form, but adding water leads to the formation of dimers and higher-order aggregates. cyberleninka.ruresearchgate.net

Ultrafast Photodynamics and Excited State Relaxation Processes

Understanding the fate of the absorbed light energy on extremely short timescales is essential for harnessing the photophysical properties of this compound. Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, allow for the direct observation of the initial events following photoexcitation. scispace.comrsc.org

Femtosecond transient absorption spectroscopy (fs-TAS) is a powerful pump-probe technique used to monitor the evolution of excited states with sub-picosecond resolution. rsc.orgresearchgate.net Studies on colloidal particles of this compound have revealed complex initial excited-state dynamics occurring within the first picosecond after excitation. scispace.com

Immediately following excitation, processes such as vibrational energy relaxation and internal conversion occur. lu.sescispace.com In aggregated forms, excitation energy transfer between different molecular species or crystal forms can also take place on this ultrafast timescale. lu.se For instance, experiments have shown a spectral evolution that can be described by a blue-shift of the excited-state absorption, occurring with a relaxation time of approximately 1 picosecond. scispace.com This is associated with vibrational relaxation and internal conversion processes following excitation. scispace.com In some metal phthalocyanines, evidence suggests that ultrafast intersystem crossing from the singlet to the triplet state can occur on a sub-picosecond timescale (e.g., ~500 fs in copper phthalocyanine films). rsc.org

Time-resolved fluorescence anisotropy is a technique that provides information about the size, shape, and rotational motion of fluorescent molecules in solution. sif.ittechnoinfo.ru It works by exciting a sample with vertically polarized light and then measuring the parallel and perpendicular components of the fluorescence emission over time. technoinfo.ru The calculated anisotropy decay reflects how quickly the molecule reorients itself, which is related to its rotational correlation time.

For this compound, such studies can reveal its rotational dynamics in different solvent environments. Picosecond excitation-probe measurements have determined a reorientational time of 7 ps for this molecule in solution. optica.org This rapid reorientation is characteristic of a relatively large, planar molecule undergoing rotational diffusion in a low-viscosity solvent. These measurements are crucial for understanding local microviscosity and molecular interactions in solution.

Vibrational and Resonance Raman Spectroscopic Analysis

Vibrational spectroscopy, particularly Raman and Resonance Raman (RR) spectroscopy, provides significant insights into the molecular structure and bonding of this compound. These techniques probe the vibrational modes of the molecule, which are sensitive to the geometry of the phthalocyanine macrocycle, the nature of the central metal ion, and intermolecular interactions. researchgate.net

In this compound, the Raman spectrum is dominated by vibrations associated with the conjugated 18π-electron system of the phthalocyanine ring. The resonant enhancement effect, achieved when the excitation laser wavelength is close to an electronic absorption band (like the Q-band), allows for the selective amplification of specific vibrational modes coupled to that electronic transition. researchgate.net This selectivity is crucial for obtaining well-defined and intense spectral bands.

Key findings from vibrational studies on metallophthalocyanines, including chloro-metal derivatives, indicate that certain spectral regions are particularly informative:

Fingerprint Region (1350-1550 cm⁻¹): This region is highly sensitive to the central metal ion. rsc.orgresearchgate.net The vibrational modes in this area involve significant stretching of the C-N bonds within the pyrrole (B145914) rings and at the meso-positions. The frequency of a prominent band around 1530 cm⁻¹ is known to be influenced by the specific metal complexed within the phthalocyanine cavity. researchgate.net

Axial Ligand Influence: The presence of the axial chloro ligand in this compound also influences the vibrational spectrum, although its direct vibrational signature (Al-Cl stretch) is typically observed at very low frequencies in the far-infrared region and is weak in Raman spectra. However, its coordination to the aluminum center affects the electronic structure and symmetry of the macrocycle, which can indirectly alter the frequencies and intensities of the ring-based vibrations.

The analysis of these vibrational modes provides a detailed structural characterization of the molecule. The table below lists representative Raman active modes observed for metallophthalocyanines, which are characteristic for this compound.

Representative Raman Vibrational Modes for Metallophthalocyanines

Frequency Range (cm⁻¹)Vibrational Mode AssignmentSignificance
~1530C-N (Pyrrole) StretchingHighly sensitive to the central metal ion; considered a fingerprint band. researchgate.net
~1450C-C (Benzene Ring) StretchingRelates to the peripheral benzene (B151609) rings of the macrocycle.
~1340C-N (Aza Bridge) StretchingAssociated with the nitrogen atoms linking the pyrrole units.
~750Macrocycle Breathing/DeformationInvolves symmetric expansion and contraction of the entire Pc ring.
~680Macrocycle In-Plane DeformationCorresponds to distortions of the phthalocyanine skeleton.

Circular Dichroism and Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic Circular Dichroism (MCD) spectroscopy is a powerful tool for elucidating the electronic structure of phthalocyanines. It measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field. For highly symmetric molecules like phthalocyanines, MCD spectra provide critical information that can resolve overlapping transitions and determine the magnetic moments of excited states. andreas-schrimpf.de

The electronic absorption spectrum of this compound, like other metallophthalocyanines with D4h symmetry, is characterized by two primary transitions: the intense Q-band in the visible region (~600-700 nm) and the Soret (or B) band in the near-UV region (~300-400 nm). These arise from π-π* transitions within the macrocycle.

Q-Band Analysis: The Q-band originates from the electronic transition from the highest occupied molecular orbital (HOMO) of a1u symmetry to the lowest unoccupied molecular orbital (LUMO) of eg symmetry (a1u → eg). acs.orgnih.gov Because the eg orbital is degenerate, the resulting excited state is also degenerate. In MCD spectroscopy, this degeneracy gives rise to a characteristic derivative-shaped "A-term" signal. acs.orgnih.gov Computational and experimental studies on similar metallophthalocyanines confirm that the Q-band region consists of a single positive A-term, which is a hallmark of the D4h symmetry of the phthalocyanine ring. acs.orgnih.gov

Soret Band Analysis: The Soret band is more complex, resulting from transitions to higher-energy degenerate excited states, primarily involving the 2a2u → 2eg and 1a2u → 2eg one-electron excitations. acs.orgnih.gov The MCD spectrum in this region is typically dominated by two transitions with positive A-term character and two with negative B-term character. acs.orgnih.gov B-terms arise from the magnetic field-induced mixing of electronic states.

By analyzing the signs and shapes of the MCD signals (A- and B-terms), researchers can unambiguously assign electronic transitions and probe the orbital angular momentum of the excited states, confirming theoretical models of the electronic structure of the phthalocyanine macrocycle. cdnsciencepub.com

Nonlinear Optical Absorption and Refraction Studies

This compound is part of the broader class of phthalocyanine compounds known for their significant third-order nonlinear optical (NLO) properties. These properties are rooted in the extensive two-dimensional π-electron delocalization across the macrocycle. researchgate.net The architectural flexibility of phthalocyanines allows for the tuning of their NLO response by modifying the central metal atom and peripheral substituents. researchgate.net The presence of a central metal ion with an axial ligand, such as in this compound, has been found to yield larger NLO absorption coefficients compared to analogues without such ligands. researchgate.net

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. The efficiency of this process is quantified by the 2PA cross-section (σ₂). Phthalocyanines are of significant interest for applications requiring large 2PA cross-sections.

Studies have measured the 2PA cross-section for various metallophthalocyanines. For Chloroaluminum phthalocyanine (the same compound as this compound), the 2PA cross-section has been evaluated using femtosecond lasers. These measurements provide insight into the molecule's potential for applications that rely on two-photon excitation. The values are often compared with those of other phthalocyanines to understand the role of the central metal and substituents.

Two-Photon Absorption (2PA) Cross-Sections of Selected Phthalocyanines

CompoundExcitation Wavelength (nm)2PA Cross-Section (σ₂) (GM)¹Reference
Chloroaluminum Phthalocyanine (AlPcCl)800~7.8 nih.gov
Zinc Tetrasulfophthalocyanine (ZnPcS₄)80028.6 ± 0.72 nih.gov
Copper Phthalocyanine (CuPc) Nanoparticles800~48 mrs-j.org
Nickel Phthalocyanine (NiPc) Nanoparticles820~65 mrs-j.org

¹ 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹

Optical limiting is a phenomenon where the transmittance of a material decreases as the intensity of incident light increases. This property is crucial for protecting sensors and human eyes from high-intensity laser radiation. Phthalocyanines, including this compound, are considered highly promising optical limiting materials. scispace.com

The primary mechanism responsible for the optical limiting behavior in many phthalocyanines is reverse saturable absorption (RSA). researchgate.netdtic.mil RSA is an excited-state absorption process that occurs in molecules where the absorption cross-section of an excited state (e.g., the first excited singlet state, S₁, or the first triplet state, T₁) is significantly larger than that of the ground state (S₀).

For this compound derivatives, studies using nanosecond laser pulses have demonstrated effective optical limiting performance. researchgate.net The process can be described by a five-level energy model:

Upon irradiation with an intense laser pulse, the molecule is excited from the ground state (S₀) to the first excited singlet state (S₁).

From S₁, the molecule can either relax back to S₀ or undergo intersystem crossing to the lower-energy but long-lived first triplet state (T₁).

Because the absorption cross-sections of the excited states (σₑₓ for S₁→Sₙ and σₜ for T₁→Tₙ) are greater than the ground state absorption cross-section (σ₀), the material absorbs subsequent photons more strongly.

This increased absorption at high input fluences leads to a decrease in transmittance, thus "limiting" the output light intensity.

The effectiveness of RSA depends on the ratio of the excited-state to ground-state absorption cross-section (σₑₓ/σ₀) and the lifetime of the excited states. researchgate.net The long lifetime of the triplet state in phthalocyanines makes the T₁→Tₙ transition particularly important for optical limiting with nanosecond laser pulses. Research on a soluble chloroaluminum phthalocyanine derivative confirmed that its strong optical limiting performance is attributable to the RSA mechanism. researchgate.net

Electrochemical Behavior and Charge Transfer Dynamics of Chloro 29h,31h Phthalocyanine

Cyclic Voltammetry and Redox Potential Analysis

Cyclic voltammetry (CV) is a powerful technique for investigating the redox behavior of phthalocyanines. These macrocycles can undergo multiple electron transfer reactions, which can be either metal-centered or ring-centered. The electrochemical activity of metal-free phthalocyanines is attributed to the frontier molecular orbitals of the macrostructure. Oxidation involves the removal of electrons from the Highest Occupied Molecular Orbital (HOMO), while reduction is the addition of electrons to the Lowest Unoccupied Molecular Orbital (LUMO).

For phthalocyanine (B1677752) derivatives, the redox potentials are influenced by both the central metal ion and the peripheral substituents. In a study on 5-chloroquinolin-8-yloxy substituted iron(II) and oxo-titanium(IV) phthalocyanines, the compounds displayed quasi-reversible, one-electron redox processes. The metal-free precursor in this study exhibited two reduction waves and two oxidation waves, which are characteristic of the phthalocyanine ring itself. nih.gov

A representative analysis of a related chloro-substituted phthalocyanine in dichloromethane (B109758) (DCM) revealed distinct redox events. The data from these analyses provide insight into the electronic structure of the molecule.

Table 1: Redox Potentials of a Chloroquinoline Substituted Metal-Free Phthalocyanine

ProcessPotential (V) vs. Ag/AgClDescription
Reduction 1 (R1)-0.70Quasi-reversible, one-electron
Reduction 2 (R2)-1.19Quasi-reversible, one-electron
Oxidation 1 (O1)0.68One-electron
Oxidation 2 (O2)1.17One-electron

Data derived from a study on a chloroquinoline substituted phthalocyanine, providing an example of the typical redox behavior. nih.gov

These potentials indicate the energy levels of the HOMO and LUMO, which are critical for understanding charge injection and transport in devices. The separation between the first oxidation and first reduction potential provides an electrochemical estimate of the HOMO-LUMO gap.

Electron and Hole Transport Mechanisms

Phthalocyanines are utilized as both hole-transporting and electron-transporting materials in organic electronics, a property largely dictated by their molecular stacking and the energy levels of their frontier orbitals. nih.govnih.gov The π-π stacking of the macrocycles is crucial for facilitating efficient vertical charge transport. nih.govnih.gov The introduction of chloro substituents can modify these properties. For instance, chloro-substitution has been shown to enhance conductivity in some cases; the conductivity of copper tetrachlorophthalocyanine (CuPcCl₄) pellets is approximately four orders of magnitude higher than that of unsubstituted copper phthalocyanine (CuPc). rsc.org

A study on thin films of a related compound, chloroaluminum phthalocyanine (ClAlPc), provided significant insights into both electron and hole transport. Unusually high electron mobilities were observed in these films without requiring special treatments. rsc.org The charge carrier mobilities were found to be comparable for both electrons and holes. rsc.org The transport mechanism in these materials is often described by a formalism that accounts for disorder, with key parameters being the positional disorder (Σ) and the energetic disorder (σ).

Table 2: Disorder Parameters for Hole and Electron Transport in Chloroaluminum Phthalocyanine (ClAlPc) Thin Films

Charge CarrierPositional Disorder (Σ)Energetic Disorder (σ)
Hole-Similar for holes and electrons
ElectronMarkedly increased (18% larger than for holes)Similar for holes and electrons

This table illustrates the differences in the transport environment for holes and electrons in ClAlPc thin films, suggesting distinct charge transport sites. rsc.org

The data suggests that while the energetic landscape (σ) is similar for both charge carriers, the positional disorder (Σ) is significantly larger for electrons, which may reflect differences in the specific molecular sites involved in electron and hole transport. rsc.org

Spectroelectrochemical Studies of Redox States

Spectroelectrochemistry combines electrochemical methods with spectroscopy to provide a more complete analysis of electron transfer reactions by identifying the intermediates and products formed. digitellinc.com This technique is particularly valuable for phthalocyanines, which exhibit rich redox behavior and distinct spectral changes in their different redox states. digitellinc.com

The electronic absorption spectrum of a phthalocyanine is characterized by two main features: the intense Q-band in the visible region (around 600–750 nm) and the Soret or B-band in the near-UV region (around 300–450 nm), both arising from π → π* electronic transitions. nih.gov When a phthalocyanine undergoes oxidation or reduction, these bands exhibit characteristic changes.

During electrochemical reduction or oxidation, new absorption bands corresponding to the radical anion (Pc³⁻), dianion (Pc⁴⁻), radical cation (Pc¹⁻), or dication (Pc⁰) species appear in the spectrum. These spectral changes allow for the unambiguous assignment of the redox processes observed in cyclic voltammetry. For example, the formation of the radical anion upon the first reduction is typically accompanied by a decrease in the intensity of the original Q-band and the appearance of new bands at different wavelengths. Spectroelectrochemical data can reveal the nature of the redox process and help clarify whether a particular process is pH-dependent. rsc.org

Photoelectrochemical Responses

Chloro-substituted metallophthalocyanines are photoactive and exhibit semiconductor properties, making them suitable for use in organic optoelectronic devices. rsc.orgrsc.org Their response to light is fundamental to applications such as photodiodes and solar cells. The chloride radical can act as an electron donor and a ligand, potentially facilitating charge transport through the formation of conduction channels. rsc.org

When a phthalocyanine film is illuminated, photons with energy exceeding the band gap can generate electron-hole pairs (excitons). The efficiency of photocurrent generation depends on the efficiency of exciton (B1674681) dissociation into free charge carriers and their subsequent transport to the electrodes. In single-layer devices fabricated with chloro-substituted metallophthalocyanines like InPcCl and AlPcCl, significant photocurrents have been observed under illumination. rsc.org

The photoresponse is influenced by the central metal, which affects the optical band gap and charge transport properties. For instance, in a study of various chloro-metallophthalocyanines, the lowest optical band gap was found for MnPcCl (1.67 eV). rsc.org The electrical conductivity of these materials also increases with temperature, which is characteristic of semiconductor behavior.

Table 3: Electrical Properties of a Device with a Chloro-Indium Phthalocyanine (InPcCl) Film

ParameterValueConditions
Maximum Current~2.5 x 10⁻³ AUnder 100 mW/cm² illumination
Maximum Power~2.0 mWUnder 100 mW/cm² illumination
Electrical Conductivity~6.0 x 10⁻² S/cmAt 373 K

Illustrative photoelectrochemical response data for a device based on a chloro-substituted phthalocyanine film. rsc.org

These photoactive properties suggest the potential for using chloro-phthalocyanines as active layers or buffer layers in organic optoelectronic devices. rsc.org

Interfacial Charge Transfer Processes in Heterojunctions

The performance of electronic devices based on phthalocyanines often depends on the charge transfer processes occurring at the interface between the phthalocyanine layer and another material (e.g., an electrode or another semiconductor), forming a heterojunction. rsc.orgmdpi.com Efficient charge separation and injection at these interfaces are critical for device functionality.

Upon photoexcitation of a phthalocyanine/semiconductor heterojunction, a charge transfer can occur across the interface. rsc.org This process is extremely fast, often occurring on a sub-picosecond timescale. For example, studies on copper phthalocyanine (CuPc)/MoS₂ heterojunctions revealed sub-picosecond photoinduced hole transfer and sub-320 fs electron transfer processes.

The mechanism of charge transfer (e.g., Type II or Z-scheme) depends on the energy level alignment of the materials at the interface. mdpi.com In a Type II heterojunction, photo-generated electrons move to the material with the lower conduction band, and holes move to the material with the higher valence band, leading to spatial separation of the charge carriers. This separation is crucial as it reduces the probability of electron-hole recombination, thereby enhancing the efficiency of processes like photocatalysis or photocurrent generation. rsc.orgmdpi.com The molecular orientation of the phthalocyanine molecules at the interface plays a significant role in the charge transfer dynamics. A "face-on" orientation, where the plane of the macrocycle is parallel to the substrate, can facilitate hole migration away from the interface, preserving the charge-separated state for longer durations.

Theoretical and Computational Investigations of Chloro 29h,31h Phthalocyanine

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of phthalocyanine (B1677752) systems. researchgate.netresearchgate.net This method calculates the total energy of a system based on its electron density, providing a balance between accuracy and computational cost. DFT studies on phthalocyanines have successfully predicted molecular geometries, vibrational frequencies, and electronic properties that are in good agreement with experimental findings. researchgate.netresearchgate.net For Chloro-29H,31H-phthalocyanine, DFT calculations can reveal how the presence of a chlorine atom influences the electron distribution and energy levels within the macrocyclic ring.

Ab initio calculations on related metallophthalocyanines have demonstrated that these molecules are highly covalent. electronicsandbooks.com Such studies reveal significant electron donation from the ligand to the metal and back-donation from the metal into the macrocycle, features that are critical to their electronic behavior. electronicsandbooks.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry, defining the frontier orbitals of a molecule. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A small energy gap suggests that a molecule is more reactive and can be easily excited. nih.gov

DFT calculations are extensively used to determine the energies of these frontier orbitals. For phthalocyanine derivatives, the HOMO-LUMO gap is a crucial factor in their semiconductor properties. nih.gov For instance, DFT calculations on metal-free phthalocyanine have estimated the HOMO-LUMO gap to be around 2.16 eV. researchgate.net In substituted phthalocyanines, the nature and position of the substituent can significantly tune this gap. Theoretical studies on chloro-substituted copper phthalocyanines have shown that the introduction of chlorine atoms tends to decrease the energy levels of both the HOMO and LUMO compared to the unsubstituted parent compound. nih.gov This effect is attributed to the electron-withdrawing nature of the chlorine substituent. Similar tuning of frontier orbital energies has been observed with fluorination, which can induce quasi-rigid shifts in the molecular orbital energies. chemrxiv.org

Molecular orbital analysis provides a detailed picture of the electron distribution within the molecule. In many phthalocyanines, the HOMO is of π-character and is primarily localized on the phthalocyanine ring, while the LUMO is also a π* orbital. researchgate.netchemrxiv.org

Table 1: Comparison of Calculated HOMO-LUMO Gaps for Various Phthalocyanines

Compound Computational Method Calculated HOMO-LUMO Gap (eV)
Metal-Free Phthalocyanine DFT (B3LYP/6-311G) 2.16 researchgate.net
Copper Phthalocyanine (CuPc) DFT (PBE) 1.12 aps.org
Copper Phthalocyanine (CuPc) DFT (PBEh) 2.33 aps.org

When a molecule like this compound is ionized to form a cation (by removing an electron) or an anion (by adding an electron), it possesses an unpaired electron, resulting in a net spin. DFT calculations can map the distribution of this unpaired spin across the molecule, known as the spin density. This information is vital for understanding the magnetic properties and reactivity of the ionic species.

In related metallophthalocyanine radicals, ab initio calculations have revealed a high degree of covalency and a phenomenon known as differential covalence. electronicsandbooks.com This means that the spin delocalization differs significantly between spin-up and spin-down electrons. For example, one spin state might be highly localized on the central metal atom, while the other is strongly delocalized onto the macrocycle ligand. electronicsandbooks.com This delocalization pattern, which can be precisely calculated, is crucial for interpreting experimental data from techniques like electron spin resonance (ESR) and understanding charge transport pathways in phthalocyanine-based materials. electronicsandbooks.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the optical properties of this compound, such as its characteristic color and behavior upon light absorption, it is necessary to study its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for this purpose. nih.govresearchgate.net It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which determine the intensity of the absorption bands. researchgate.net

TD-DFT calculations on various phthalocyanines have been instrumental in assigning the prominent features of their UV-vis absorption spectra, namely the intense Q-band in the visible region (600-700 nm) and the Soret (or B) band in the near-UV region (300-400 nm). nih.govcyberleninka.ru These calculations can accurately predict the energies of these transitions and explain how they are affected by substitutions on the phthalocyanine ring or by the central metal atom. rsc.org For example, TD-DFT combined with Franck-Condon analysis has been successfully used to model the UV-vis spectrum of zinc phthalocyanine, finding an excitation energy of 1.88 eV for the Q-band's 0-0 transition in a vacuum, which agrees remarkably well with experimental data. nih.gov Furthermore, studies on zinc phthalocyanine dimers have shown that aggregation leads to a blueshift in the excited-state absorption bands, an effect that can be rationalized by the interaction between the transition dipole moments of the constituent monomers. rsc.orgrsc.org

Molecular Dynamics Simulations of Aggregation and Self-Assembly

Phthalocyanine molecules have a strong tendency to stack on top of one another, forming aggregates. researchgate.net This aggregation is driven by attractive π-π interactions between the flat macrocyclic rings and significantly influences the optical and electronic properties of the material. rsc.org Molecular dynamics (MD) simulations are a powerful computational tool used to study these dynamic processes of aggregation and self-assembly. osti.gov

MD simulations can model the behavior of multiple phthalocyanine molecules in a solvent over time, providing insights into the formation of dimers, trimers, and larger aggregates. rsc.orgosti.gov These simulations help to identify the most stable aggregate structures. For zinc phthalocyanine, DFT calculations on dimers and trimers suggest that stacked structures with a slight displacement are energetically favorable. rsc.org MD studies on related sulfonated phthalocyanines have used analyses like the radial distribution function (RDF) and root mean square deviation (RMSD) to confirm how factors like solvent polarity affect aggregation, with more polar solvents tending to decrease the formation of larger aggregates. osti.gov Understanding the self-assembly of this compound is critical for controlling the structure and properties of thin films used in electronic devices. nih.gov

Quantum Chemical Predictions of Molecular Reactivity and Stability

Quantum chemical calculations offer significant predictive power regarding the reactivity and stability of molecules. The high thermal and chemical stability of the phthalocyanine macrocycle is one of its defining features. nih.govchemrxiv.org Computational methods can quantify this stability and predict how it is altered by functionalization.

Global reactivity descriptors, derived from DFT calculations, are used to predict molecular reactivity. These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is related to the HOMO-LUMO gap; molecules with a large gap are considered "hard," while those with a small gap are "soft." irjweb.com

Electronegativity (χ): Describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. irjweb.com

By calculating these descriptors for this compound, one can predict its behavior in chemical reactions, such as its susceptibility to nucleophilic or electrophilic attack. For example, molecular orbital calculations on zinc phthalocyanine polymers connected by conjugated ligands have shown that such structures can result in a small energy gap, indicating high reactivity and potential as conductive materials. nih.gov These theoretical predictions are invaluable for the rational design of new phthalocyanine-based materials with tailored properties for specific applications. nih.gov

Functionalization and Derivatization Strategies for Chloro 29h,31h Phthalocyanine

Peripheral Substitution Reactions to Modulate Electronic and Optical Properties

Peripheral substitution is a powerful tool to fine-tune the electronic and optical properties of the Chloro-29H,31H-phthalocyanine macrocycle. The introduction of electron-donating or electron-withdrawing groups directly influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the absorption and emission spectra.

The introduction of chloro substituents on the periphery of phthalocyanine (B1677752) macrocycles has been shown to impact their photophysical properties. An increase in the number of chloro groups can lead to a decrease in the fluorescence quantum yield and an increase in the singlet oxygen quantum yield, a phenomenon consistent with the heavy-atom effect nih.gov. However, increased chloro substitution can also enhance the tendency for aggregation, which may negatively affect photodynamic activity nih.gov. The introduction of bulky chloro-substituents can also lead to shifts in the vibrational modes of the molecule, specifically those related to C=C and C=N stretching and isoindole deformations nih.gov. These shifts are attributed to the inductive effects of the electron-withdrawing chlorine atoms nih.gov.

Furthermore, the position of the substituents is crucial. For instance, in related phthalocyanine systems, substituents at the α-positions have a more significant impact on the electronic spectra compared to those at the β-positions umich.edu. The introduction of bulky groups can force the substituents out of the plane of the phthalocyanine core, which can modulate the degree of electronic communication between the substituent and the macrocycle umich.edu.

Substituent Type Effect on Electronic/Optical Properties Reference
Chloro groupsDecreased fluorescence quantum yield, increased singlet oxygen quantum yield nih.gov
Electron-withdrawing groups (e.g., Cl)Shifts in C=C and C=N stretching vibrations nih.gov
Bulky groupsCan force substituents out of the macrocycle plane, altering electronic communication umich.edu

Strategies for Enhancing Solubility and Preventing Aggregation

A significant challenge in the application of this compound is its inherent low solubility in common organic solvents and its strong tendency to aggregate in solution. Aggregation, driven by π-π stacking interactions between the planar macrocycles, can quench excited states and reduce the efficiency of processes like photodynamic therapy nih.gov. Several strategies have been developed to overcome these limitations.

One effective approach is the introduction of bulky substituents on the periphery of the phthalocyanine ring. These groups sterically hinder the close approach of the macrocycles, thereby preventing aggregation nih.gov. For instance, the presence of eight bulky perfluoroisopropyl groups on a zinc phthalocyanine was shown to prevent stacking and maintain a monomeric state in organic solutions nih.gov. Similarly, branched ether chains have been demonstrated to prevent the overlap of the inner rings of metallophthalocyanines worldscientific.com.

The choice of solvent also plays a critical role. While many phthalocyanines are poorly soluble in common solvents, they can exhibit better solubility in high-boiling point solvents like 1-chloronaphthalene (B1664548) and quinoline, or in strong acids like sulfuric acid researchgate.netresearchgate.net. The use of coordinating solvents can also help to prevent aggregation. For example, codeposition of cobalt phthalocyanine with an axially-coordinating polymer, poly(4-vinylpyridine), from dimethylformamide (DMF) was found to inhibit aggregate formation digitellinc.com. The interaction of polar aprotic solvents like DMF with the central metal atom can also contribute to higher solvation cyberleninka.ru.

Another strategy involves the formation of hybrid materials. For instance, the coordinating interaction of graphene with aluminum phthalocyanine chloride has been shown to prevent aggregation and stabilize the monomeric form cyberleninka.ru.

Strategy Mechanism Example Reference
Introduction of bulky substituentsSteric hindrance prevents π-π stackingPerfluoroisopropyl groups nih.gov
Use of specific solventsImproved solvation and disruption of intermolecular forcesDMF, 1-chloronaphthalene researchgate.netcyberleninka.ru
Co-deposition with coordinating polymersAxial coordination to the central metal prevents stackingPoly(4-vinylpyridine) digitellinc.com
Formation of hybrid materialsInteraction with a substrate stabilizes the monomeric formGraphene cyberleninka.ru

Covalent and Non-Covalent Functionalization Approaches

Both covalent and non-covalent functionalization strategies are employed to modify this compound, enabling the attachment of various molecular entities to impart new functionalities.

Covalent functionalization involves the formation of strong, stable chemical bonds between the phthalocyanine core and the desired functional group. This can be achieved either by modifying a pre-formed phthalocyanine macrocycle or by starting with substituted precursors that are then cyclotetramerized researchgate.net. For example, carboxyl and sulfo groups can be introduced, which then serve as active sites for further covalent modifications wiley-vch.de. The synthesis of phthalocyanine-fullerene dyads, where the two moieties are covalently linked, has been extensively explored to study photoinduced electron transfer processes acs.org.

Non-covalent functionalization relies on weaker intermolecular interactions such as π-π stacking, hydrogen bonding, and van der Waals forces rug.nl. This approach is particularly useful for creating supramolecular systems where the electronic structure of the phthalocyanine is largely preserved researchgate.net. A common example is the non-covalent interaction of phthalocyanines with carbon nanotubes (CNTs). The delocalized π-system of the phthalocyanine allows it to adsorb onto the surface of CNTs through π-π stacking researchgate.netcnrs.fr. This type of functionalization has been used to develop hybrid materials for applications in field-effect transistors cnrs.fr. These non-covalent interactions can be either exohedral (on the outer surface of the nanotube) or endohedral (with the molecule inside the nanotube) rug.nl.

Functionalization Type Description Key Interactions Example Reference
CovalentFormation of stable chemical bondsCovalent bondsPc-C60 dyads acs.org
Non-covalentWeaker intermolecular interactionsπ-π stacking, van der Waals forcesPhthalocyanine-carbon nanotube hybrids researchgate.netcnrs.fr

Polymerization and Macromolecular Architectures Incorporating this compound

Incorporating this compound into polymeric structures offers a pathway to creating processable materials with controlled ordering of the phthalocyanine units rsc.org. These phthalocyanine-containing polymers can be classified based on how the macrocycle is integrated into the macromolecular structure.

Network polymers are formed when phthalocyanine precursors with multiple reactive sites are polymerized, leading to a cross-linked, three-dimensional structure. For instance, polymers have been prepared by the reaction of 1,2,4,5-benzenetetracarbonitrile with various metal salts researchgate.net.

Main-chain polymers feature the phthalocyanine macrocycle as an integral part of the polymer backbone. These are often synthesized by connecting the metal ions in the core of the phthalocyanine units with bivalent bridging ligands jchemrev.com.

Side-chain polymers have the phthalocyanine units attached as pendant groups to a pre-existing polymer backbone. This approach allows for a high degree of control over the properties of the resulting material by varying the nature of the polymer backbone and the density of the phthalocyanine side chains rsc.org.

In addition to these classifications, phthalocyanines can also be incorporated as end-groups on polymers or as the core of dendrimeric structures rsc.org. The covalent linkages in these polymeric systems can be used to control the spatial arrangement of the phthalocyanine units, which is crucial for their electronic and optical properties wiley-vch.de.

Supramolecular Assembly and Hierarchical Organization

The planar, aromatic nature of this compound makes it an excellent building block for the construction of well-defined supramolecular assemblies and hierarchical structures frontiersin.orgnih.gov. These organized systems are formed through non-covalent interactions, such as π-π stacking, hydrogen bonding, and coordination bonds oup.com.

Phthalocyanine derivatives can self-assemble into columnar structures, which are of interest for their potential in one-dimensional energy and charge transport ru.nl. The introduction of specific functional groups can guide this self-assembly process. For example, phthalocyanines substituted with crown ether units can form organized assemblies in the presence of metal ions researchgate.net. Similarly, the attachment of long aliphatic tails can promote the formation of fibrous networks in solution, leading to the formation of supramolecular gels researchgate.net.

These supramolecular gels can exhibit dynamic and stimuli-responsive properties, with potential applications in catalysis, molecular sensing, and the fabrication of photoelectric devices nih.gov. The hierarchical assembly of phthalocyanines can lead to the formation of complex nanostructures, and the properties of these materials are highly dependent on both the molecular structure of the individual phthalocyanine units and their supramolecular architecture frontiersin.org. The use of self-assembly is a versatile strategy for creating novel, multifunctional materials based on phthalocyanines and other photo- and electroactive components nih.gov.

Advanced Materials Applications of Chloro 29h,31h Phthalocyanine Excluding Biological/clinical

Optoelectronic Device Development

The distinct semiconducting and photophysical characteristics of chloro-29H,31H-phthalocyanine and its derivatives, such as chloroaluminum phthalocyanine (B1677752) (Cl-AlPc), have positioned them as key materials in the development of various optoelectronic devices. aip.org These compounds exhibit remarkable thermal and chemical stability, which is crucial for the longevity and reliability of electronic components. researchgate.netrsc.org

Organic Photovoltaic Cells (OPVs)

In the realm of solar energy, this compound derivatives have been explored for their potential in organic photovoltaic (OPV) cells. Chloroaluminum phthalocyanine (Cl-AlPc), for instance, has been utilized in the fabrication of planar heterojunction (PHJ) OPV devices. rsc.org In some device architectures, it can function as an electron acceptor. rsc.org

Research has demonstrated that seemingly minor chemical modifications to the phthalocyanine structure, such as the substitution of the chloro group with a fluoro group, can have significant implications for the optoelectronic properties and functionality of the material within an OPV device. rsc.org This highlights the tunability of phthalocyanine-based materials for optimizing solar cell performance. The structural arrangement of chloro-aluminum phthalocyanine layers can also be templated to enhance the performance of both planar and bulk heterojunction organic solar cells. dntb.gov.ua

Table 1: Performance of a Chloroaluminum Phthalocyanine-based Organic Photovoltaic Device

Device Structure Open-Circuit Voltage (V) Short-Circuit Current (mA/cm²) Fill Factor (%) Power Conversion Efficiency (%)

Organic Light-Emitting Diodes (OLEDs) and Photodetectors

Studies have shown that OLEDs incorporating Cl-AlPc as the hole-transporting layer can achieve significant peak luminance. aip.orgiaea.org For example, devices with a 50 nm layer of Cl-AlPc have demonstrated peak luminance values of 2620 ± 113 cd/m² at an applied voltage of 11 V. aip.orgiaea.org This performance indicates its potential as a viable material for OLED applications. Furthermore, chlorinated phthalocyanines have been studied for their potential use as buffer layers in organic electronic devices, including photodetectors. nih.gov

Organic Thin-Film Transistors (OTFTs)

The charge transport properties and stability of metal phthalocyanines make them excellent candidates for the active semiconductor layer in organic thin-film transistors (OTFTs). researchgate.netnih.gov While research has broadly covered various metal phthalocyanines, the principles apply to this compound derivatives as well. The performance of OTFTs is heavily influenced by the molecular packing and film morphology of the phthalocyanine layer. researchgate.net

In a study of various p-type metal phthalocyanines, chloroaluminum phthalocyanine (AlClPc) was investigated as the semiconductor in OTFTs under different temperature and environmental conditions. rsc.org These devices, fabricated on octadecyltrichlorosilane (B89594) (OTS) modified dielectrics, exhibited p-type behavior with hole mobilities (μH) of 0.04 cm²/Vs in a vacuum and 0.001 cm²/Vs in the air. rsc.org The on/off ratio for these devices was on the order of 10⁴. rsc.org This demonstrates the potential of chloro-substituted phthalocyanines in the development of stable and efficient OTFTs.

Table 2: Electrical Characteristics of a Chloroaluminum Phthalocyanine-Based OTFT

Parameter Value in Vacuum Value in Air
Hole Mobility (μH) 0.04 cm²/Vs 0.001 cm²/Vs
Threshold Voltage (VT) -13.6 V -

Chemical Sensing Technologies (e.g., Gas and Vapor Sensing)

Phthalocyanine-based materials, including chloro-derivatives, are actively being investigated for their use in chemical sensors due to their ability to interact with various gas and vapor molecules, leading to a measurable change in their electrical or optical properties. mdpi.com The sensing mechanism often involves the adsorption of analyte molecules onto the surface of the phthalocyanine film, which modulates the charge carrier concentration or mobility within the material. ucsd.edu

Thin films of metal-substituted phthalocyanines have been used as the active layers in sensors for detecting a range of volatile organic compounds (VOCs) and toxic gases. mdpi.com For instance, sensors have been developed for the detection of chlorinated hydrocarbons like dichloromethane (B109758) and chloroform, as well as aromatic hydrocarbons and alcohols. mdpi.com The interaction between the analyte and the phthalocyanine can be based on physical absorption through dipole-dipole interactions or the formation of hydrogen bonds. mdpi.com Fluorinated and chlorinated phthalocyanines are often deposited as thin films using physical vapor deposition due to their low solubility in organic solvents. mdpi.com

Catalysis and Photocatalysis

The unique electronic structure of the phthalocyanine macrocycle, which can be fine-tuned by the central metal atom and peripheral substituents, makes these compounds effective catalysts and photocatalysts. nih.gov They are particularly useful in light-triggered processes due to their strong absorption of visible light. nih.govrsc.org

Heterogeneous Catalysis with this compound Composites

Phthalocyanine-sensitized titanium dioxide (TiO₂) is a well-studied example of such a composite photocatalyst. mdpi.com Due to the matching band gap structures of TiO₂ and phthalocyanine, these composites exhibit improved photocatalytic ability under visible light. mdpi.com The phthalocyanine acts as a photosensitizer, absorbing visible light and injecting electrons into the conduction band of the TiO₂, which then participates in redox reactions to degrade organic pollutants. rsc.org This approach has been successfully used for the degradation of dyes like rhodamine B in wastewater. mdpi.com

Table 3: Mentioned Compound Names

Compound Name Abbreviation
This compound -
Chloroaluminum phthalocyanine Cl-AlPc
Fluoroaluminum phthalocyanine F-AlPc
Tris(tert-butyl)(hydroxymethyl)phthalocyaninato zinc Zn[(tBu)₃(CH₂OH)Pc]
Rhodamine B RhB
Titanium dioxide TiO₂

Photocatalytic Degradation and Hydrogen Production

Phthalocyanines are recognized for their potential as photocatalysts, primarily because their structure allows for the efficient generation of reactive oxygen species (ROS) upon light absorption. researchgate.net When integrated with semiconductor materials like titanium dioxide (TiO2), they can enhance photocatalytic activity under visible light, addressing the limitation of wide-bandgap semiconductors that primarily absorb UV light. mdpi.comrsc.org

Research Findings:

Studies involving chloro-metal-phthalocyanine complexes, such as chloroaluminum phthalocyanine (AlClPc), demonstrate their role in degrading aqueous organic pollutants. When AlClPc is studied in solution, its aggregation state, which is influenced by the solvent environment, is a key factor in its photophysical behavior and, consequently, its photocatalytic efficiency. researchgate.net

In heterogeneous photocatalysis, phthalocyanines are immobilized on supports to create more stable and reusable catalysts. rsc.org For instance, phthalocyanine-sensitized TiO2 photocatalysts have been developed to degrade pollutants like Rhodamine B (RhB). These composite materials show significant removal rates of organic dyes under visible light. mdpi.com The mechanism involves the phthalocyanine molecule absorbing visible light, entering an excited state, and then transferring energy or electrons to the TiO2 and surrounding oxygen molecules, leading to the formation of powerful oxidizing agents like hydroxyl radicals (·OH) and superoxide (B77818) anions (O2·−) that break down pollutants. mdpi.comresearchgate.net

While extensive research exists on the photocatalytic degradation of pollutants using phthalocyanines, specific data on this compound for hydrogen production is less detailed in the provided sources. However, the fundamental principle of using photosensitizers to generate charge carriers for redox reactions is applicable. The process would involve the excited phthalocyanine initiating the reduction of protons (H+) to produce hydrogen gas.

Table 1: Photocatalytic Degradation Efficiency using Phthalocyanine-Sensitized TiO₂

CatalystTarget PollutantpHLight SourceDegradation Efficiency (1 hr)
FSTP (Pc-sensitized TiO₂)Rhodamine B5Visible Light91%
FSTAP (Pc-sensitized TiO₂)Rhodamine B5Visible Light79%
FSTP (Pc-sensitized TiO₂)Rhodamine B7Visible Light<60%

Data sourced from studies on phthalocyanine-sensitized TiO₂ photocatalysts. mdpi.com

Data Storage and Molecular Switching Devices

The distinct, switchable states of certain phthalocyanine molecules make them promising candidates for molecular-scale data storage and switching devices. The ability to alter a molecule's properties, such as its conductivity or conformation, using an external stimulus like voltage or light, forms the basis of these applications.

Research Findings:

Chloroaluminum phthalocyanine (ClAlPc) has been investigated as a molecular switch. nih.gov Using scanning tunneling microscopy (STM), researchers can manipulate and observe the shuttling of the chlorine atom within the molecule. nih.govrsc.org The position of the chlorine atom relative to the central aluminum atom and the phthalocyanine ring can be controllably changed. This repositioning alters the electronic properties of the molecule, creating distinct "on" and "off" states.

An intermediate structure in this switching process has been identified where the chlorine atom is squeezed between the central aluminum atom and the inner nitrogen-containing ring of the phthalocyanine macrocycle. rsc.org This reversible process, induced by an electric field from the STM tip, demonstrates a mechanically simple yet electronically effective switching mechanism at the single-molecule level.

Other research has focused on the tautomerization process in metal-free phthalocyanine (H₂Pc) molecules on surfaces, where the two central hydrogen atoms switch their positions among the four central nitrogen atoms. bohrium.comacs.org This process, which can be accompanied by molecular rotation, also results in a change in conductance, creating a bistable switch. acs.org While not involving a chlorine atom directly, this work highlights the inherent switching capabilities of the phthalocyanine framework that are foundational to the behavior observed in derivatives like ClAlPc.

Table 2: Comparison of Molecular Switching in Phthalocyanine Derivatives

MoleculeSwitching MechanismStimulusKey Observation
Chloroaluminum Phthalocyanine (ClAlPc)Shuttling of Cl atomVoltage/STM TipCreation of an intermediate state with Cl between Al and N-ring. nih.govrsc.org
Metal-Free Phthalocyanine (H₂Pc)Tautomerization (H-atom transfer)Voltage/STM TipBistable conductance states with a high on/off ratio. acs.org

High-Performance Pigments and Dyes

Phthalocyanines are renowned for their use as pigments and dyes due to their intense color, exceptional stability, and durability. researchgate.net The introduction of chlorine atoms into the phthalocyanine structure significantly impacts its color and performance properties.

Research Findings:

Chlorinated copper phthalocyanine is a prominent example of a high-performance pigment, commercially known as Phthalocyanine Green G or C.I. Pigment Green 7. jchemrev.com The presence of multiple chlorine substituents shifts the absorption spectrum of the molecule, changing the color from blue (of the parent copper phthalocyanine) to a brilliant green. jchemrev.com

These pigments are classified as "high-performance" because they exhibit superior properties compared to classical pigments. ulprospector.comcitycatpigments.com Key characteristics include:

Lightfastness: Exceptional resistance to fading when exposed to light. citycatpigments.com

Thermal Stability: Ability to withstand high temperatures without degrading, making them suitable for coloring plastics and in high-temperature baking finishes. researchgate.net

Chemical Resistance: Inertness to solvents, acids, and alkalis. citycatpigments.com

High Tinting Strength: A small amount of pigment can impart a strong color. researchgate.net

Due to this combination of properties, chlorinated phthalocyanine pigments are widely used in demanding applications such as automotive coatings, industrial paints, high-quality printing inks, and coloring plastics. researchgate.netulprospector.com

While phthalocyanines are more dominant as pigments due to their insolubility, specific derivatives can be functionalized to act as dyes. However, their large molecular size can make them unsuitable for dyeing certain synthetic fibers like polyester. jchemrev.com

Table 3: Properties of Chlorinated Phthalocyanine as a High-Performance Pigment

PropertyDescriptionRelevance in Applications
ColorIntense GreenUsed where brilliant, stable green shades are required. jchemrev.com
LightfastnessExcellentSuitable for outdoor applications like automotive paints and exterior coatings. citycatpigments.com
Thermal StabilityHighCan be used in processes requiring high heat, such as plastic extrusion. researchgate.net
Chemical ResistanceExcellentDurable in harsh chemical environments and for coatings requiring high resistance. citycatpigments.com
Tinting StrengthHighCost-effective in formulations as less pigment is needed for desired color depth. researchgate.net

Thin Film Fabrication and Nanostructure Engineering of Chloro 29h,31h Phthalocyanine

Physical Vapor Deposition (PVD) Techniques

Physical Vapor Deposition (PVD) is a prevalent method for fabricating high-purity, uniform thin films of small organic molecules like phthalocyanines. nih.gov The process typically occurs under high vacuum conditions (10⁻⁶ to 10⁻⁸ torr), where the source material is sublimated by heating and then condenses onto a cooler substrate. nih.gov This solvent-free method prevents the incorporation of residual solvents and allows for the formation of highly ordered crystalline structures. nih.gov

Thermal evaporation is a widely used PVD technique for phthalocyanine (B1677752) deposition. science.gov The key parameters that govern the film's characteristics are the source temperature, substrate temperature, deposition rate, and chamber pressure. nih.gov For chloro-substituted copper phthalocyanines, purification of the source material is often achieved by vacuum sublimation (at 10⁻⁵ Torr) at temperatures specific to the degree of chlorination; for example, 430 °C for tetrachloro-substituted copper phthalocyanine (CuPcCl₄). nih.gov During deposition, the substrate temperature is a critical control parameter. nih.gov Common substrate temperatures for metal phthalocyanines (MPcs) range from 30–120 °C, which promotes the growth of large, regular crystals. nih.gov Low deposition rates are also known to yield larger crystallites and fewer grain boundaries. nih.gov

Sputtering, another PVD technique, can be used for both deposition and etching. Reactive ion etching with plasma, for instance, can modify the morphology of existing films. In studies on copper phthalocyanine, argon plasma etching has been used to transform planar films into arrays of nanopillars less than 20 nm in diameter. mdpi.com The RF power of the plasma controls the etch rate, while the resulting morphology is largely independent of the power. mdpi.com

Table 1: Exemplary PVD Parameters for Phthalocyanine Thin Film Fabrication
ParameterTechniqueCompound ExampleValue/RangeEffectReference
Base PressureThermal EvaporationCuPc, ZnPc2 × 10⁻⁷ TorrEnsures high purity of the deposited film. mdpi.com
Source TemperatureThermal EvaporationCuPcCl₄~430 °C (for sublimation)Controls the evaporation rate of the source material. nih.gov
Substrate TemperatureThermal EvaporationCuPcClₓ50 °C to 200 °CStrongly influences crystallinity, orientation, and morphology. nih.gov
Deposition RateThermal EvaporationCuPc, ZnPc0.7 Å/sAffects nucleation density and crystallite size. mdpi.com
RF PowerPlasma EtchingCuPc220 WControls the rate of material removal or surface modification. mdpi.com

The choice of substrate and its temperature are paramount in controlling the growth, crystal structure, and molecular orientation of phthalocyanine films. nih.gov Studies on tetrachloro-substituted copper phthalocyanine (CuPcCl₄) deposited on glass substrates show that at a temperature of 50 °C, the film grows in a polycrystalline form with a strong preferential orientation. nih.gov Specifically, the (100) crystallographic plane of the crystallites orients parallel to the substrate surface. nih.gov However, increasing the substrate temperature to 200 °C results in the growth of polycrystalline but disordered films. nih.gov

For many metal phthalocyanines, deposition on a room-temperature substrate typically results in a fine-grained morphology, whereas higher temperatures promote the formation of larger, rod-like fibers. nih.govresearchgate.net This is attributed to the increased kinetic energy and surface mobility of the molecules at elevated temperatures, allowing them to find lower-energy nucleation sites. nih.gov Conversely, deposition at very low temperatures can lead to amorphous films as molecular diffusion is limited. nih.gov The physical roughness of the substrate also plays a role; rougher surfaces can lower the energy barrier for nucleation, often leading to the formation of smaller grains and potentially different molecular orientations. nih.gov

Solution Processing Methods (e.g., Spin Coating, Inkjet Printing)

Solution-based techniques offer scalable and cost-effective alternatives to vacuum-based methods for thin film fabrication. nih.gov These methods involve dissolving the phthalocyanine compound in a suitable organic solvent, followed by deposition onto a substrate. nih.gov

Common laboratory-scale methods include spin coating and drop casting. nih.gov Spin coating involves dispensing a solution onto a rotating substrate, where centrifugal force spreads the liquid into a uniform film while the solvent rapidly evaporates. nih.govapexicindia.com Inkjet printing is another popular technique where droplets of the solution are precisely ejected onto a substrate, allowing for large-area coverage and pattern formation. nih.gov Other methods like dip coating and spray coating have also been employed for phthalocyanine film deposition. nih.gov

In all solution processing methods, the solvent system is a critical factor that dictates the final film properties. The rate of solvent evaporation directly influences the crystallization rate, which in turn governs the film's microstructure and surface morphology. nih.gov Solvents with high evaporation rates, such as chloroform, tend to produce films with greater surface roughness. nih.gov The rapid evaporation leaves little time for the solute molecules to diffuse and organize on the substrate surface, often leading to the formation of distinct clusters. nih.gov Slower evaporation allows for more ordered crystal growth. Therefore, by carefully selecting solvents with different boiling points and vapor pressures, or by controlling the ambient conditions during solvent evaporation, it is possible to engineer the desired film morphology. nih.gov

Self-Assembly and Nanostructure Formation (e.g., Nanofibers, Nanotubes, Nanocrystals)

The planar, aromatic nature of the phthalocyanine macrocycle facilitates strong π-π stacking interactions, which are a primary driving force for the self-assembly of these molecules into ordered nanostructures. acs.orgnih.gov This spontaneous organization can be leveraged both in solution and on surfaces to create functional nanomaterials.

In solution, phthalocyanines can self-assemble into various nanostructures like nanoparticles. acs.org For instance, nanoparticles of an alkyl-substituted phthalocyanine with sizes between 50 and 70 nm were formed by injecting an acetone (B3395972) solution of the compound into deionized water, followed by rapid evaporation of the organic solvent using microwave heating. acs.org

On surfaces, phthalocyanine derivatives can form highly ordered self-assembled monolayers (SAMs). iupac.org Phthalocyanines functionalized with thiol or disulfide groups, for example, can be deposited from solution onto a gold surface, with the orientation of the macrocycle being dependent on the length of the alkyl chain tethering it to the surface. iupac.org The non-covalent functionalization of carbon nanotubes with halogen-substituted zinc phthalocyanines is another example of self-assembly, where π-π interactions lead to the adsorption of the phthalocyanine molecules onto the nanotube surface. mdpi.com These hybrid materials exhibit modified electronic properties and have been investigated for sensor applications. mdpi.com

Advanced Characterization of Thin Film Morphology and Orientation

A suite of advanced characterization techniques is employed to analyze the morphology, crystal structure, and molecular orientation of Chloro-29H,31H-phthalocyanine thin films.

X-ray Diffraction (XRD) is a fundamental tool for determining the crystallinity and preferred orientation of the film. For vacuum-deposited CuPcCl₄ films, XRD analysis revealed a strong diffraction peak corresponding to the (100) plane, indicating that the crystallites were highly oriented with this plane parallel to the substrate. nih.gov From this data, the inclination angle of the CuPcCl₄ molecules relative to the substrate was estimated to be 79.2°. nih.gov

Spectroscopic methods offer insights into molecular structure and orientation. Raman spectroscopy and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy are powerful, complementary techniques for determining molecular orientation. nih.govresearchgate.net By comparing spectra taken at different angles of incidence, the average orientation of the molecules within the film can be deduced. nih.govresearchgate.net UV-Visible (UV-Vis) absorption spectroscopy is also sensitive to molecular aggregation and crystal phase, as different polymorphs (e.g., α- and β-phases) exhibit distinct absorption spectra. mdpi.com

Table 2: Techniques for Characterizing Phthalocyanine Thin Films
TechniqueInformation ObtainedReference
X-ray Diffraction (XRD)Crystalline phase, preferred orientation of crystallites, molecular inclination angle. nih.govmdpi.com
Atomic Force Microscopy (AFM)Surface topography, roughness, grain size and shape. rsc.orgsabanciuniv.edu
Scanning Electron Microscopy (SEM)Surface morphology, especially for larger features like nanopillars or fibers. mdpi.comsabanciuniv.edu
Raman SpectroscopyMolecular orientation, vibrational modes, chemical transformation. nih.govresearchgate.net
NEXAFS SpectroscopyMolecular orientation as a function of probing depth. nih.govresearchgate.net
UV-Visible SpectroscopyElectronic transitions, identification of crystalline phases (polymorphs), molecular aggregation. mdpi.com
Spectroscopic EllipsometryFilm thickness and optical constants. sabanciuniv.edu

Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD)

The structural and morphological characterization of this compound thin films relies heavily on techniques like Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD). XRD is instrumental in identifying the crystalline structure and molecular orientation, while AFM provides detailed imaging of the surface topography.

X-ray Diffraction (XRD) analysis of phthalocyanine films reveals their polymorphic nature, typically existing in α and β phases. rsc.org For metal-free phthalocyanine (H₂Pc), as-deposited films often exhibit the metastable α-phase, which can be transformed into the more stable β-phase through annealing at elevated temperatures. rsc.orgresearchgate.net The orientation of the crystallites is a crucial factor influencing charge transport. In studies on chloro-substituted copper phthalocyanines (CuPcClₓ), it was found that tetrane-substituted CuPcCl₄ forms polycrystalline films with a strong preferential orientation of the (100) crystallographic plane parallel to the substrate surface. nih.govresearchgate.net However, increasing the degree of chloro-substitution can lead to the formation of amorphous films. nih.govresearchgate.net Similarly, for chloroaluminum phthalocyanine (ClAlPc), XRD has confirmed an α-phase structure in nanostructured thin films. researchgate.net

Atomic Force Microscopy (AFM) provides nanoscale details about the surface morphology of the thin films. The morphology is significantly influenced by the crystalline phase. For instance, α-phase metal-free phthalocyanine films are characterized by a smooth morphology with spherical islands, whereas the β-phase exhibits much greater surface roughness with long, needle-like crystals. rsc.org In studies of chlorinated vanadyl phthalocyanine (VOPcClₓ) films, AFM images showed that the films were composed of spherical crystallites with sizes ranging from 50 to 200 nm. nih.gov The root mean square (RMS) roughness for these films was measured to be between 8.9 nm and 13.0 nm, depending on the specific compound and whether it had been annealed. nih.gov Topographic analysis by AFM on various chloro-substituted metallo-phthalocyanines confirms that the molecular structure of each specific phthalocyanine directly influences the film's formation and surface topography. nih.gov

Phthalocyanine CompoundAnalysis TechniqueKey FindingsReference
Metal-Free Phthalocyanine (H₂Pc)XRD & AFMUndergoes α→β phase transition with annealing. α-phase is smooth with spherical islands; β-phase is rough with needle-like crystals. rsc.org
Tetrachloro-Copper Phthalocyanine (CuPcCl₄)XRDForms polycrystalline films with a preferred (100) orientation. Increased chlorination can lead to amorphous films. nih.govresearchgate.net
Chloroaluminum Phthalocyanine (ClAlPc)XRDThin films are in an α-phase structure. researchgate.net
Tetrachloro-Vanadyl Phthalocyanine (VOPcCl₄)AFMFilms are formed by spherical crystallites (50-200 nm). RMS roughness is between 8.9 and 13.0 nm. nih.gov

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for investigating the larger-scale morphology and internal structure of this compound films and nanostructures.

Scanning Electron Microscopy (SEM) provides information on the surface topography and structure over larger areas than AFM. SEM analysis of various phthalocyanine films has revealed uniform, dense, and homogeneous structures with minimal porosity. researchgate.net In the case of chloroaluminum phthalocyanine (ClAlPc), field emission SEM (FESEM) images showed the formation of nanosized particles with diameters in the range of 50-80 nm. researchgate.net For films composed of a blend of metal-free porphyrin and zinc phthalocyanine, SEM images showed uniformly distributed nanoparticles with diameters ranging from 10 to 100 nm and an average film thickness of around 91 nm. mdpi.com Furthermore, SEM has been used to observe significant morphological changes in phthalocyanine films due to processing steps like plasma etching, where a planar surface can be transformed into an array of nanopillars. mdpi.com

Transmission Electron Microscopy (TEM) allows for the direct visualization of the internal structure of nanostructured phthalocyanine materials. While specific TEM studies on this compound are not widespread, the technique is crucial for understanding the crystalline nature of related materials. For instance, selected area electron diffraction (SAED) patterns obtained via TEM are used to determine the crystalline phases in phthalocyanine powders and thin films. researchgate.net

Phthalocyanine CompoundAnalysis TechniqueObserved Morphological FeaturesReference
Metallo-Phthalocyanines (general)SEMUniform, dense, and homogeneous film structure with minimal pores. researchgate.net
Chloroaluminum Phthalocyanine (ClAlPc)FESEMNanosized particles with diameters of 50-80 nm. researchgate.net
Metal-Free Porphyrin / Zinc Phthalocyanine BlendSEMUniformly distributed nanoparticles (10-100 nm diameter); smooth surface with ~91 nm thickness. mdpi.com
Copper Phthalocyanine (CuPc)SEMPlanar films can be etched into nanopillar arrays with diameters <20 nm. mdpi.com

Electrical and Optical Properties of this compound Thin Films

The introduction of chlorine atoms to the phthalocyanine macrocycle significantly modulates its electronic structure, which in turn alters the electrical and optical properties of its thin films. These properties are fundamental to the performance of devices based on this compound.

Optical Properties

The optical properties of phthalocyanines are characterized by strong absorptions in the visible and near-ultraviolet regions of the electromagnetic spectrum. researcher.life These arise from π-π* electronic transitions within the 18-π electron system of the macrocycle. scirp.org The absorption spectrum typically displays two main features: the intense Q-band in the visible region (around 600-800 nm) and the B-band (or Soret band) in the near-UV region (around 300-400 nm). researchgate.netscirp.org

The position and intensity of these bands are sensitive to molecular aggregation, the crystalline phase, and substitution on the phthalocyanine ring. researchgate.netresearchgate.net Chlorination can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov Studies on various chlorinated metallo-phthalocyanines show that these films have optical band gaps ranging from 1.67 eV to 3.72 eV. researchgate.netnih.gov For example, the band gap for a series of chloro-metallophthalocyanine films was found to be between 2.12 and 3.61 eV. nih.gov

Electrical Properties

Phthalocyanines, including metal-free variants, are known organic semiconductors. ekb.eg Their electrical conductivity is highly dependent on the film's structure, morphology, and purity. nih.gov Measurements on H₂Pc thin films confirm they behave as p-type semiconductors. ekb.eg The conduction mechanism can be ohmic at low voltages, while at higher voltages, space-charge-limited conduction (SCLC) often dominates. ekb.eg

The introduction of chlorine, an electron-withdrawing group, is expected to significantly influence the electrical properties. Studies comparing unsubstituted copper phthalocyanine (CuPc) with its chlorinated derivative (CuPcCl₄) have shown that the conductivity of CuPcCl₄ pellets is about four orders of magnitude higher than that of CuPc. nih.gov The electrical conductivity of thin films can also be strongly influenced by the ambient atmosphere and temperature. researchgate.netresearchgate.net For instance, the conductivity of chloroaluminum phthalocyanine (ClAlPc) films is affected by exposure to various gases. researchgate.net Doping of chlorinated phthalocyanine films can also dramatically increase conductivity; for doped manganese (III) phthalocyanine chloride, conductivity was observed to increase by two orders of magnitude with a temperature increase from 25 to 100 °C.

PropertyCompound TypeObserved Value / FindingReference
Optical Band Gap (Eg)Chloro-Metallo Phthalocyanines1.67 eV - 3.72 eV researchgate.netnih.gov
Absorption BandsGeneral PhthalocyaninesQ-band (600-800 nm) and B-band (300-400 nm) researchgate.netscirp.org
Semiconductor TypeMetal-Free Phthalocyanine (H₂Pc)p-type ekb.eg
Effect of Chlorination on ConductivityCopper Phthalocyanine (CuPc vs CuPcCl₄)Conductivity of CuPcCl₄ is ~10⁴ times higher than CuPc. nih.gov
Conduction MechanismMetal-Free Phthalocyanine (H₂Pc)Ohmic at low voltage; Space-Charge-Limited Conduction (SCLC) at high voltage. ekb.eg

Emerging Research Directions and Future Outlook for Chloro 29h,31h Phthalocyanine

Integration in Hybrid Organic-Inorganic Systems

The strategic combination of organic molecules like Chloro-29H,31H-phthalocyanine with inorganic materials is a powerful approach to creating functional hybrid structures with novel properties. nih.gov These hybrid materials are central to the development of next-generation electronic and optoelectronic devices. nih.gov Research in this area spans a wide range of applications, from sensors to photovoltaics.

Hybrid materials composed of metal phthalocyanines and carbon nanomaterials, such as carbon nanotubes, are particularly promising for creating sensitive layers in chemical sensors. mdpi.commdpi.com The non-covalent functionalization of carbon nanotubes with phthalocyanine (B1677752) molecules is an effective method for creating these hybrids, as it preserves the intrinsic electronic structure of the nanotubes. mdpi.com Halogen-substituted zinc phthalocyanines, for example, have been studied in combination with carbon nanotubes for the detection of ammonia. mdpi.com

Another approach involves creating nanocomposites by forming inorganic quantum dots within a phthalocyanine matrix. For instance, exposing films of a cadmium(II) phthalocyanine derivative to hydrogen sulfide (B99878) gas resulted in the formation of cadmium sulfide (CdS) quantum dots, creating a new hybrid material. bohrium.com The integration of phthalocyanines into hybrid heterojunctions, such as metal/oxide/molecule structures, is also being explored for applications in hybrid electronics. nih.gov The dielectric properties of ultrathin metal phthalocyanine films within these structures are a key area of investigation. nih.gov These research avenues highlight the versatility of phthalocyanines in creating sophisticated hybrid systems with tailored functionalities.

Hybrid System TypePhthalocyanine ComponentInorganic ComponentPotential Application
Nanocomposite Sensor LayerHalogen-substituted Zinc PhthalocyaninesCarbon Nanotubes (CNTs)Ammonia Gas Sensing mdpi.com
Quantum Dot MatrixCadmium(II) PhthalocyanineCadmium Sulfide (CdS) Quantum DotsOptoelectronics bohrium.com
Heterojunction DeviceMetal Phthalocyanines (CuPc, CoPc)Metal OxidesHybrid Electronics, Capacitors nih.gov
Optical SensorVarious Metal PhthalocyaninesCarbon Nanotubes, Metal Oxides, PolymersSurface Plasmon Resonance (SPR) Sensing mdpi.com

Exploration of Single-Molecule Properties and Device Concepts

Advances in microscopy and nanotechnology have enabled researchers to probe the properties of phthalocyanine molecules at the single-molecule level. Scanning tunneling microscopy (STM), in conjunction with first-principles simulations, has become a powerful tool for understanding and controlling the quantum state of individual metal phthalocyanine molecules on surfaces. nih.gov This fundamental understanding is crucial for the development of nanoscale and single-molecule electronic devices. nih.gov

The electronic and magnetic properties of a single metal phthalocyanine molecule are highly dependent on the central metal ion and its interaction with the underlying surface. nih.gov Using STM, it is possible to perform "molecular surgery" to manipulate the structure and, consequently, the properties of an individual molecule. nih.gov This level of control opens up possibilities for designing molecular junctions with specific functionalities, such as negative differential resistance. nih.gov

Building on this fundamental knowledge, researchers are developing novel device concepts. Chloro-substituted metallophthalocyanines have been studied as organic semiconductors for use in electronic devices. nih.gov Thin films of compounds like TiPcCl₂, MnPcCl, InPcCl, and AlPcCl exhibit semiconductor behavior and have been investigated for their optical and electrical properties, showing potential for use as buffer layers in organic electronics. nih.gov Furthermore, phthalocyanine-based molecules are being integrated into molecular spintronic devices, such as magnetic tunnel junctions, where they can influence magnetoresistance effects. rsc.org These studies demonstrate the potential to use metallo-organic molecules as templates to connect magnetic atoms in solid-state devices. rsc.org

Chloro-Metallo-PhthalocyanineThin Film Band Gap (eV)Max. Electrical Conductivity (S/cm)Potential Device Application
TiPcCl₂2.12 - 3.61Up to 6.6x10⁻²Organic Semiconductor, Buffer Layer nih.gov
MnPcCl1.67
InPcCl2.12 - 3.61
AlPcCl2.12 - 3.61

Applications of Artificial Intelligence and Machine Learning in Phthalocyanine Research

A prominent example is the use of a hybrid density functional theory (DFT) and machine learning (DFT-ML) approach to predict the catalytic activity of transition metal phthalocyanines. nih.govacs.org This method has been successfully used to screen hundreds of dual-metal-site phthalocyanine catalysts for the CO₂ reduction reaction (CO₂RR), a critical process for converting a greenhouse gas into valuable chemicals. nih.govacs.org The gradient boosting regression (GBR) algorithm was identified as a highly effective ML model for this task, achieving predictions with a root-mean-square error of only 0.08 eV. nih.govacs.org Such computational screening is significantly faster than traditional DFT methods, accelerating the identification of promising new catalysts. researchgate.net

AI/ML Application AreaSpecific TaskML Model/MethodKey Finding/Performance Metric
Catalyst DiscoveryPredicting CO₂RR catalytic activity of phthalocyaninesGradient Boosting Regression (GBR)Root-mean-square error (RMSE) of 0.08 eV nih.govresearchgate.net
Materials DesignAccelerating rational design of efficient catalystsDFT-ML Hybrid Scheme~7 times faster than conventional DFT methods acs.orgresearchgate.net
Property PredictionPredicting environmental chemistry propertiesGraph Neural NetworksState-of-the-art accuracy on datasets >1000 observations chemrxiv.org
Synthetic ChemistryReaction prediction and optimizationVarious ML AlgorithmsFacilitates design of new synthesis routes rsc.org

Sustainability and Environmental Aspects of this compound Materials

As the applications for phthalocyanines expand, so do concerns regarding their environmental impact and the sustainability of their production. nih.gov The field of green chemistry is providing powerful tools and metrics to address these challenges, aiming to develop more environmentally friendly synthetic processes and to understand the fate of these compounds in the environment. nih.govscilit.com

Significant efforts are being made to develop sustainable synthetic routes for metallophthalocyanines that reduce waste and avoid hazardous solvents. nih.gov Traditional synthesis often involves high-boiling, non-environmentally friendly solvents. nih.gov Recent research has focused on replacing these with greener alternatives like anisole (B1667542), which is biodegradable and can be derived from renewable sources, and glycerol (B35011), a non-toxic byproduct of the vegetable oil industry. nih.gov Metrics such as the E-factor, which quantifies the amount of waste generated per unit of product, are being used to evaluate and compare the environmental performance of different synthetic strategies. nih.govscilit.com

The environmental persistence of phthalocyanine-based materials, which are designed to be chemically and photolytically stable, is another critical aspect. scbt.com Many phthalocyanine dyes are considered to be barely or non-biodegradable under conventional treatment processes. scbt.comresearchgate.net However, research has shown that some microorganisms, such as the lignin-degrading fungus Phanerochaete chrysosporium, can decolorize and degrade metal phthalocyanine dyes. ulster.ac.uk Phthalocyanines can also act as photosensitizers to degrade other environmental toxins in the presence of light and oxygen. nih.gov For example, they have been shown to degrade 61.5% of microcystin (B8822318) toxins over a 48-hour period. nih.gov While there is no evidence for acute toxicity or carcinogenicity of phthalocyanine compounds, their persistence and potential for bioaccumulation warrant continued investigation into their long-term environmental impact. scbt.comwikipedia.org

AspectResearch Finding / StrategySignificance
Sustainable SynthesisUse of green solvents like anisole and glycerol with KOH as a base. nih.govresearchgate.netReduces reliance on hazardous chemicals and improves the environmental profile of production.
BiodegradationDegradation of commercial phthalocyanine dyes by the fungus Phanerochaete chrysosporium. ulster.ac.ukDemonstrates a potential biological pathway for treating phthalocyanine-containing effluents.
Generally considered persistent and not readily biodegradable. scbt.comresearchgate.netHighlights the need for effective waste treatment and end-of-life management.
PhotodegradationAbility of phthalocyanines to act as photosensitizers to degrade natural toxins like microcystins. nih.govPotential application in water purification and environmental remediation.
ToxicityNo evidence reported for acute toxicity or carcinogenicity. wikipedia.orgIndicates a relatively low immediate health risk, though long-term effects of persistence need consideration.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Chloro-29H,31H-phthalocyanine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via condensation reactions involving substituted phthalonitriles or derivatives of benzene-1,2-dicarbonitrile. Reaction conditions such as solvent polarity (e.g., dimethylformamide or chlorobenzene), temperature (120–200°C), and catalyst presence (e.g., ammonium molybdate) critically affect yield and purity . Post-synthesis purification via column chromatography or recrystallization is recommended to achieve >90% dye content, as impurities can alter optical and electrochemical properties .

Q. How should researchers characterize the optical and electronic properties of this compound for applications in photovoltaics?

  • Methodological Answer : Use UV-Vis spectroscopy to analyze absorption maxima in the visible range (600–800 nm), which correlates with π-π* transitions in the phthalocyanine ring. Fluorescence spectroscopy can quantify quantum yields, while cyclic voltammetry evaluates redox potentials (e.g., HOMO-LUMO levels). For thin-film applications, atomic force microscopy (AFM) or scanning electron microscopy (SEM) should assess film morphology, as aggregation can reduce device efficiency .

Q. What standardized methods are recommended for evaluating thermal stability?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen or air (heating rate: 10°C/min) determines decomposition temperatures. Differential scanning calorimetry (DSC) identifies phase transitions. For reproducibility, control atmospheric humidity, as hygroscopicity may influence stability measurements .

Advanced Research Questions

Q. How can discrepancies in reported solubility parameters across studies be systematically resolved?

  • Methodological Answer : Solubility variations often stem from differences in solvent purity, crystallinity, or substituent effects. Design a controlled study using solvents of graded polarity (e.g., hexane to DMSO) and quantify solubility via UV-Vis calibration curves. Note that alkyl or aryl substituents on the phthalocyanine ring enhance solubility in non-polar media, while chloro groups may reduce it .

Q. What computational models (e.g., DFT) are suitable for predicting electrochemical behavior in corrosion inhibition?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d,p) basis sets can calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-donating/accepting capacity. Pair computational results with experimental polarization resistance data (e.g., from potentiodynamic studies) to validate adsorption mechanisms on metal surfaces .

Q. How do ultrasonic degradation parameters affect decolorization efficiency?

  • Methodological Answer : Ultrasonic frequency (20–100 kHz) and power density (W/cm²) influence cavitation intensity, which drives degradation. Combine with oxidants (e.g., H₂O₂) to enhance radical-mediated cleavage of the phthalocyanine ring. Monitor decolorization via UV-Vis kinetics and characterize byproducts using LC-MS to identify degradation pathways .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the compound’s fluorescence quantum yield?

  • Methodological Answer : Variations arise from aggregation-induced quenching or solvent effects. Standardize measurements using degassed solvents (to minimize oxygen quenching) and dilute solutions (≤10⁻⁵ M). Compare results against a reference dye (e.g., Rhodamine B) and report excitation wavelengths to ensure reproducibility .

Q. What strategies reconcile differences in reported electrochemical activity for OLED applications?

  • Methodological Answer : Electrochemical activity depends on film thickness, substrate pretreatment, and electrolyte composition. Use identical conditions (e.g., 0.1 M TBAPF₆ in acetonitrile) and normalize current density to electrode surface area. Cross-validate with impedance spectroscopy to account for charge-transfer resistance .

Key Research Gaps and Recommendations

  • Synthesis : Optimize microwave-assisted synthesis to reduce reaction time and improve yield .
  • Applications : Explore doping strategies (e.g., with graphene quantum dots) to enhance charge transport in OLEDs .
  • Safety : Conduct systematic toxicological studies (e.g., Ames test) to address limited hazard data .

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